molecular formula C23H24N4O5 B2899213 N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide CAS No. 921086-16-0

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2899213
CAS No.: 921086-16-0
M. Wt: 436.468
InChI Key: YLYZPPFCOITMSQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]dec-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Spirocyclic Core: The spirocyclic core is synthesized through a multi-step process involving the formation of a triazine ring followed by spirocyclization.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the spirocyclic core using an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound may be used as a precursor in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide is unique due to its combination of a benzodioxole moiety and a spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c28-20(24-17-6-7-18-19(12-17)32-15-31-18)14-27-21(29)23(25-22(27)30)8-10-26(11-9-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYZPPFCOITMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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